1-(2-(Azepan-1-yl)phenyl)ethan-1-amine
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Overview
Description
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine is an organic compound with the molecular formula C14H22N2 It is a derivative of phenylethylamine, where the phenyl group is substituted with an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine typically involves the reaction of 2-bromo-1-phenylethanone with azepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The azepane ring may play a role in modulating the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)ethan-1-amine: A simpler analog with similar structural features.
1-(2-(Piperidin-1-yl)phenyl)ethan-1-amine: A related compound with a piperidine ring instead of an azepane ring.
1-(2-(Morpholin-1-yl)phenyl)ethan-1-amine: Another analog with a morpholine ring.
Uniqueness
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its potential as a therapeutic agent or as a building block for novel materials .
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C14H22N2/c1-12(15)13-8-4-5-9-14(13)16-10-6-2-3-7-11-16/h4-5,8-9,12H,2-3,6-7,10-11,15H2,1H3 |
InChI Key |
GWJPFDDPRRPBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCCCCC2)N |
Origin of Product |
United States |
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